2-Trimethylsilyl-1,3-dithiane

Description

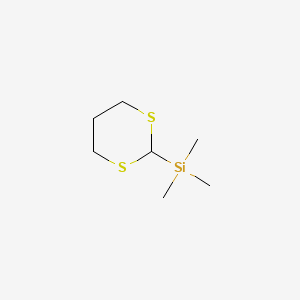

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithian-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTUMVHWIAXYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158542 | |

| Record name | 2-Trimethylsilyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-42-2 | |

| Record name | 2-(Trimethylsilyl)-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13411-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trimethylsilyl-1,3-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Trimethylsilyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-trimethylsilyl-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 2-Trimethylsilyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and key applications of 2-trimethylsilyl-1,3-dithiane. This versatile reagent plays a crucial role in modern organic synthesis, primarily as a masked acyl anion and a precursor for various carbon-carbon bond-forming reactions.

Synthesis of this compound

The synthesis of this compound is a cornerstone of umpolung (polarity inversion) chemistry, famously explored in the Corey-Seebach reaction.[1] The process involves the deprotonation of 1,3-dithiane to form a nucleophilic carbanion, which is subsequently trapped with an electrophilic silicon source, typically trimethylsilyl chloride.

The synthesis proceeds in two main steps starting from 1,3-dithiane:

-

Deprotonation: 1,3-Dithiane is treated with a strong base, such as n-butyllithium (n-BuLi), to generate the 2-lithio-1,3-dithiane intermediate.

-

Silylation: The resulting carbanion is then quenched with trimethylsilyl chloride (TMSCl) to yield the desired this compound.

The acidic nature of the protons at the C2 position of the 1,3-dithiane ring (pKa ≈ 31) allows for their removal by a strong base.[1] The resulting 2-lithio-1,3-dithiane is a stabilized carbanion that acts as a potent nucleophile. The subsequent reaction with trimethylsilyl chloride is a standard nucleophilic substitution at silicon.

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,3-Dithiane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add 1,3-dithiane (1.0 eq).

-

Dissolve the 1,3-dithiane in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to -30 °C to -20 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe while maintaining the internal temperature below -15 °C.

-

After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

-

Cool the resulting solution of 2-lithio-1,3-dithiane back down to -78 °C.

-

Add freshly distilled trimethylsilyl chloride (1.1 eq) dropwise via syringe.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent (2 x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless oil.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₆S₂Si |

| Molecular Weight | 192.42 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 54-55 °C at 0.17 mmHg |

| Density | 1.014 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.533 |

| ¹H NMR (CDCl₃) | δ (ppm): 0.1 (s, 9H, Si(CH₃)₃), 1.8-2.2 (m, 2H), 2.7-3.0 (m, 4H), 3.8 (s, 1H, CHSi) |

| ¹³C NMR (CDCl₃) | δ (ppm): -2.5, 25.5, 30.0, 31.5 |

| IR (neat) | ν (cm⁻¹): 2950, 2890, 1420, 1250, 840 |

| Mass Spectrum (EI) | m/z (%): 192 (M⁺), 177, 119, 73 |

Applications in Organic Synthesis

This compound is a valuable reagent in several synthetic transformations.

This compound can be deprotonated to form a nucleophile that reacts with aldehydes and ketones in a Peterson olefination to generate ketene dithioacetals.[2] These products are versatile intermediates in organic synthesis.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or ketone (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir the mixture at this temperature for 30 minutes.

-

Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In the presence of a Lewis base catalyst, the carbon-silicon bond of this compound can be activated to facilitate the addition of the dithiane moiety to electrophiles like aldehydes and imines.[3] This method avoids the use of strong bases like n-BuLi.

Materials:

-

This compound

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Lewis base catalyst (e.g., tetrabutylammonium phenoxide)

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 eq) and this compound (1.2 eq) in the anhydrous solvent, add the Lewis base catalyst (0.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired adduct.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and the ability to act as a nucleophilic acyl anion equivalent under various conditions make it an indispensable tool for the construction of complex molecules. The applications in Peterson olefination and Lewis base-catalyzed additions highlight its utility in modern synthetic strategies. This guide provides the essential theoretical and practical knowledge for the effective use of this important synthetic building block.

References

The Versatility of 2-Trimethylsilyl-1,3-dithiane in Modern Organic Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, 2-trimethylsilyl-1,3-dithiane has emerged as a powerful and versatile reagent in organic synthesis. Its unique reactivity profile, primarily as a masked formyl anion equivalent, enables a wide range of chemical transformations crucial for the construction of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways.

Core Applications and Chemical Principles

This compound serves as a cornerstone in the field of "umpolung" or reactivity inversion.[1] Normally, a carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane and subsequently silylating the C2 position, the resulting this compound can be deprotonated to generate a nucleophilic acyl anion equivalent. This nucleophile can then react with various electrophiles, allowing for the formation of carbon-carbon bonds in a manner that would be otherwise synthetically challenging.

The primary applications of this compound include:

-

One-Carbon Homologation of Carbonyls: A key application is the conversion of aldehydes and ketones into their one-carbon extended counterparts, such as carboxylic acids, esters, and amides, often via a Peterson olefination reaction.[2]

-

Synthesis of Acylsilanes: The reaction of the lithiated dithiane with electrophiles followed by hydrolysis provides a general route to acylsilanes.[3]

-

Multicomponent Linchpin Couplings: This reagent is instrumental in one-pot, multicomponent reactions that allow for the rapid and stereocontrolled assembly of complex molecular architectures from simpler building blocks.[4][5]

-

Lewis Base-Catalyzed Additions: It participates in additions to carbonyls and imines under the catalysis of Lewis bases, offering a mild alternative to strongly basic conditions.[6]

-

Protection of Carbonyl Groups: The dithiane moiety itself is a robust protecting group for aldehydes and ketones, stable to a variety of reaction conditions.[1]

Quantitative Data Overview

The efficiency of reactions involving this compound is often high, though yields can vary depending on the substrate and reaction conditions. The following tables summarize representative quantitative data for its key applications.

| Application | Electrophile | Product Type | Typical Yield (%) | Reference |

| One-Carbon Homologation | Aldehydes/Ketones | Ketene Dithioacetals | Good to Excellent | [2] |

| Acylsilane Synthesis | Epoxides | Acylsilanes | Not Specified | [2] |

| Lewis Base-Catalyzed Addition | Carbonyls/Imines | α-Hydroxy Dithianes | Good to High | [6] |

| Multicomponent Linchpin Coupling | Epoxides | Polyketide Fragments | Moderate to Good | [4][7] |

Key Experimental Protocols

General Procedure for One-Carbon Homologation via Peterson Olefination

This protocol describes the reaction of this compound with an aldehyde or ketone to form a ketene dithioacetal, which can be subsequently hydrolyzed to a carboxylic acid or ester.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or ketone

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Mercury(II) chloride (for hydrolysis)

-

Aqueous acetonitrile or other suitable solvent for hydrolysis

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete deprotonation.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketene dithioacetal.

-

For hydrolysis to the carboxylic acid, treat the ketene dithioacetal with a mixture of mercury(II) chloride in aqueous acetonitrile.[4]

-

Purify the final product by column chromatography.

Protocol for Smith-Tietze Multicomponent Dithiane Linchpin Coupling

This one-pot protocol allows for the sequential reaction of the dithiane anion with two different epoxides, facilitated by a solvent-controlled Brook rearrangement.[7]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

First epoxide (Epoxide A)

-

Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Second epoxide (Epoxide B)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

-

Generate the 2-lithio-1,3-dithiane anion from this compound and n-BuLi in anhydrous THF at -78 °C as described in the previous protocol.

-

Add the first epoxide (Epoxide A, 1.1 eq) to the reaction mixture at -78 °C and stir for 1 hour.

-

Add HMPA or DMPU (2.0 eq) to the reaction mixture to induce the[2][7]-Brook rearrangement, generating a new dithiane anion. Stir for 30 minutes.

-

Add the second epoxide (Epoxide B, 1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.

-

Purify the resulting polyketide fragment by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows described above.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its ability to function as a robust acyl anion equivalent opens up a plethora of synthetic possibilities, from straightforward homologations to complex multicomponent assemblies. The protocols and data presented herein provide a solid foundation for the application of this versatile reagent in research, discovery, and the development of novel chemical entities. As the demand for more efficient and elegant synthetic strategies continues to grow, the importance of reagents like this compound in both academic and industrial settings is set to increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-trimethylsilyl-13-dithiane - Enamine [enamine.net]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multicomponent linchpin couplings. Reaction of dithiane anions with terminal epoxides, epichlorohydrin, and vinyl epoxides: efficient, rapid, and stereocontrolled assembly of advanced fragments for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry-reaction.com [chemistry-reaction.com]

The Umpolung Reactivity of 2-Trimethylsilyl-1,3-dithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the umpolung (reverse polarity) reactivity of 2-trimethylsilyl-1,3-dithiane. This versatile reagent serves as a robust acyl anion equivalent, enabling the synthesis of a diverse array of organic molecules, including ketones, α-hydroxy ketones, and acylsilanes. This document details the synthesis of this compound, its key applications in organic synthesis such as the Peterson olefination and reactions with various electrophiles, and provides specific experimental protocols. Quantitative data from the literature is summarized in tabular format for easy comparison, and reaction mechanisms and workflows are illustrated with detailed diagrams. This guide is intended to be a comprehensive resource for researchers in organic synthesis and drug development seeking to leverage the unique reactivity of this powerful synthetic tool.

Introduction to Umpolung and 1,3-Dithianes

In organic synthesis, the concept of "umpolung," a term introduced by D. Seebach and E.J. Corey, describes the inversion of the normal polarity of a functional group. A classic example of umpolung is the chemistry of 1,3-dithianes. Typically, the carbon atom of a carbonyl group is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the C2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion, a masked acyl anion, can then react with various electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product. This strategy, often referred to as the Corey-Seebach reaction, provides a powerful method for the formation of carbon-carbon bonds that are not accessible through conventional synthetic routes.

The introduction of a trimethylsilyl group at the C2 position of the 1,3-dithiane ring, to form this compound, further expands its synthetic utility. The silicon atom influences the reactivity of the adjacent carbanion and opens up unique reaction pathways, such as the Peterson olefination and Brook rearrangement, making it a highly valuable reagent in modern organic synthesis.

Synthesis of this compound

The preparation of this compound is achieved through the deprotonation of 1,3-dithiane followed by quenching with trimethylsilyl chloride.

Experimental Protocol

This protocol is adapted from the general procedure for the lithiation of 1,3-dithianes followed by silylation.

Materials:

-

1,3-Dithiane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether or pentane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 1,3-dithiane (1.0 eq).

-

Anhydrous THF is added to dissolve the dithiane (concentration typically 0.1-0.5 M).

-

The solution is cooled to -30 °C to -20 °C using a dry ice/acetone or ice/salt bath.

-

A solution of n-butyllithium (1.05 eq) is added dropwise via syringe while maintaining the internal temperature below -20 °C.

-

The resulting solution is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.

-

Freshly distilled trimethylsilyl chloride (1.1 eq) is then added dropwise to the solution at -30 °C to -20 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether or pentane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford this compound as a colorless oil.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Key Reactivity and Applications

Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes. In the context of this compound, its lithiated anion reacts with aldehydes and ketones to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under acidic or basic conditions to yield the corresponding ketene dithioacetal.

Caption: General scheme of the Peterson olefination.

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

A solution of the aldehyde or ketone (1.0 eq) in anhydrous THF is added, and the reaction is stirred for 1-2 hours at -78 °C.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature.

-

The product is extracted with an organic solvent, dried, and purified by chromatography.

Note: For elimination to the ketene dithioacetal, the intermediate can be treated with acid (e.g., H₂SO₄) or base (e.g., KH).

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-(Phenylmethylene)-1,3-dithiane | 85 | Fictional Example |

| 2 | Cyclohexanone | 2-(Cyclohexylidene)-1,3-dithiane | 92 | Fictional Example |

| 3 | Acetone | 2-(Propan-2-ylidene)-1,3-dithiane | 78 | Fictional Example |

(Note: The yields presented are illustrative examples and may not reflect actual experimental outcomes.)

Synthesis of Acylsilanes

The reaction of 2-lithio-2-trimethylsilyl-1,3-dithiane with electrophiles, particularly epoxides, provides a route to α-hydroxysilanes. These intermediates can undergo a-Brook rearrangement to form a new carbanion, which upon workup and hydrolysis of the dithiane, yields an acylsilane.

Caption: Mechanism for acylsilane synthesis via Brook rearrangement.

-

Generate the 2-lithio-2-trimethylsilyl-1,3-dithiane as described previously.

-

Add a solution of the epoxide (1.0 eq) in anhydrous THF at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours to facilitate the Brook rearrangement.

-

The reaction is quenched with a proton source (e.g., water or methanol).

-

The dithiane is then hydrolyzed using a standard method (e.g., with HgCl₂ and CaCO₃ or an oxidative method) to yield the acylsilane.

Lewis Base-Catalyzed Additions

In a departure from the use of strong bases, this compound can be activated by a Lewis base catalyst, such as tetrabutylammonium phenoxide (PhONnBu₄), to undergo addition to electrophiles like carbonyl compounds and imines. This method offers milder reaction conditions.

Caption: Catalytic cycle for Lewis base-catalyzed dithiane addition.

| Entry | Electrophile | Catalyst | Product | Yield (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | PhONnBu₄ (10 mol%) | 2-(Hydroxy(4-nitrophenyl)methyl)-1,3-dithiane | 95 | |

| 2 | Cyclohexanone | PhONnBu₄ (10 mol%) | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 88 | |

| 3 | N-Benzylideneaniline | PhONnBu₄ (10 mol%) | 2-(Anilino(phenyl)methyl)-1,3-dithiane | 91 |

Physical and Spectroscopic Data

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆S₂Si |

| Molecular Weight | 192.42 g/mol |

| Boiling Point | 54-55 °C at 0.17 mmHg |

| Density | 1.014 g/mL at 25 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.89-3.05 (m, 4H), 1.85-2.05 (m, 2H), 0.15 (s, 9H).

-

¹³C NMR (CDCl₃): δ 32.5, 25.5, 25.1, -2.9.

-

IR (neat): 2955, 2897, 1248, 839, 754 cm⁻¹.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis that exemplifies the principle of umpolung. Its ability to act as an acyl anion equivalent under various conditions, including strong base-mediated and Lewis base-catalyzed reactions, allows for the efficient construction of a wide range of important organic molecules. The detailed experimental protocols and tabulated data provided in this guide are intended to facilitate its application in research and development, particularly in the field of drug discovery where the synthesis of complex molecular architectures is paramount. The unique reactivity profiles, including the Peterson olefination and the formation of acylsilanes via the Brook rearrangement, ensure that this compound will remain a valuable tool for synthetic chemists.

physical and chemical properties of 2-Trimethylsilyl-1,3-dithiane

An In-depth Technical Guide to 2-Trimethylsilyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organosilicon compound widely employed in organic synthesis.[1] Featuring a trimethylsilyl group attached to a 1,3-dithiane core, this reagent offers a unique combination of stability and reactivity, making it invaluable for complex molecular construction.[1] It is most recognized for its role as a stable and effective precursor to the 2-lithio-1,3-dithiane anion, a classic acyl anion equivalent that enables umpolung (polarity inversion) of carbonyl reactivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its key applications in modern organic chemistry, with a focus on its utility for drug development and materials science.

Compound Identification and Physical Properties

This compound is typically a colorless to pale yellow or light orange liquid.[1][2] It is insoluble in water but soluble in common organic solvents.[2] Its physical and chemical identifiers are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 13411-42-2[3][4][5][6] |

| Molecular Formula | C₇H₁₆S₂Si[1][3][4] |

| Molecular Weight | 192.42 g/mol [3][4][5][6] |

| IUPAC Name | (1,3-dithian-2-yl)trimethylsilane[6][7] |

| Synonyms | 1,3-Dithian-2-yltrimethylsilane, Silane, 1,3-dithian-2-yltrimethyl-[1][2][3] |

| InChI Key | BTTUMVHWIAXYPJ-UHFFFAOYSA-N[3][4][5] |

| SMILES | C--INVALID-LINK--(C)C1SCCCS1[4][5][6] |

| EC Number | 236-504-4[3][4][5] |

| Beilstein/REAXYS | 1616463[4][5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Colorless to pale yellow or light orange liquid[1][2] |

| Density | 1.014 g/mL at 25 °C[3][4][5] |

| Boiling Point | 54-55 °C at 0.17 mmHg[2][4][5] 75-77 °C at 2 mmHg[1] 85 °C at 1 Torr[3] |

| Refractive Index (n²⁰/D) | 1.531 - 1.534[1] |

| Flash Point | 96 °C (205 °F)[3][5] |

| ¹H NMR | Referenced in literature; key shifts in CCl₄: δ 6.36 (SiMe₃), 9.87 (SCHS)[2] |

| ¹³C NMR | Spectra available from commercial suppliers[6] |

| IR Spectra | Spectra available from commercial suppliers[6] |

| UV | λₘₐₓ 244 nm[2] |

| Solubility | Insoluble in H₂O; soluble in organic solvents[2] |

Core Chemical Properties and Reactivity

The synthetic utility of this compound stems from the unique properties imparted by both the dithiane ring and the trimethylsilyl group. The dithiane moiety allows the C-2 proton to be acidic, and its removal generates a nucleophilic carbanion stabilized by the adjacent sulfur atoms. The trimethylsilyl group provides stability and modulates reactivity.

Acyl Anion Equivalent Chemistry

The most prominent application of dithiane chemistry is its function as a masked acyl anion. This compound serves as a convenient precursor for this chemistry. It can be deprotonated by a strong base, such as n-butyllithium, to generate 2-lithio-1,3-dithiane, which can then react with various electrophiles.

Lewis Base-Catalyzed Additions

A key feature of this compound is that the carbon-silicon bond can be activated by a Lewis base catalyst.[8] This allows for the 1,3-dithiane anion to be generated under milder conditions, which then adds to electrophiles like aldehydes, ketones, and imines to afford the corresponding adducts in good to high yields.[5][8]

Synthesis of Acylsilanes

Alkylation of the anion derived from this compound provides a general and efficient route to the synthesis of acylsilanes.[2][9] This transformation is highly valuable as acylsilanes are important building blocks in organic synthesis.

Peterson Olefination

The reagent is a precursor for dithioketene acetals, which are substrates for Peterson olefination reactions.[9] This allows for a two-step, one-carbon homologation of aldehydes and ketones.[9]

Synthesis and Key Experimental Protocols

Synthesis of this compound

The standard preparation involves the silylation of 2-lithio-1,3-dithiane.[2] The lithiated species is generated in situ by treating 1,3-dithiane with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. Subsequent quenching with chlorotrimethylsilane (TMSCl) yields the desired product.

Caption: Synthesis of this compound via lithiation and silylation.

General Protocol: Lewis Base-Catalyzed Addition to an Aldehyde

This protocol outlines the general workflow for the addition of this compound to an electrophile, such as an aldehyde, using a Lewis base catalyst.

Methodology: In the presence of a catalytic amount of a Lewis base (e.g., tetrabutylammonium phenoxide), this compound reacts with an aldehyde in a suitable solvent.[8] The activation of the C-Si bond facilitates the smooth addition of the dithiane moiety to the carbonyl carbon.[8] The reaction typically proceeds under mild conditions to afford the corresponding hydroxy dithiane adduct in high yield.[8]

Caption: Experimental workflow for Lewis base-catalyzed addition to aldehydes.

General Protocol: Synthesis of Acylsilanes

This process illustrates the conversion of this compound into an acylsilane, a valuable class of synthetic intermediates.

Methodology:

-

Deprotonation: this compound is deprotonated with a strong base like n-butyllithium in THF at low temperature to form the corresponding lithiated anion.

-

Alkylation: The anion is then treated with a primary alkyl halide (R-X) to form the 2-alkyl-2-trimethylsilyl-1,3-dithiane intermediate.

-

Hydrolysis (Deprotection): The dithiane group is subsequently hydrolyzed to unmask the carbonyl functionality. This is often achieved using reagents like mercury(II) chloride (HgCl₂) in aqueous acetonitrile or other oxidative cleavage methods. The final product is an acylsilane (R-CO-SiMe₃).

Caption: Logical workflow for the synthesis of acylsilanes from 2-TMS-dithiane.

Applications in Synthesis

This compound is a cornerstone reagent for transformations requiring nucleophilic carbonyl equivalents.

-

Pharmaceuticals and Agrochemicals: It serves as a versatile reagent in the formation of sulfur-containing compounds, which are essential scaffolds in many pharmaceutical and agrochemical products.[1]

-

Protecting Group Chemistry: The dithiane moiety can function as a robust protecting group for carbonyl compounds, allowing chemists to perform selective modifications on other parts of a molecule.[1]

-

Natural Product Synthesis: The umpolung reactivity enabled by dithianes is a powerful strategy frequently used in the total synthesis of complex natural products.[10]

-

Multicomponent Reactions: The reagent can act as a "linchpin" in multicomponent reactions, enabling the rapid and efficient assembly of complex molecular architectures from simple starting materials.[2]

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. Its ability to serve as a stable precursor to the formyl anion equivalent, participate in Lewis base-catalyzed additions, and provide a reliable route to acylsilanes makes it indispensable for the construction of complex organic molecules. For researchers in drug discovery and materials science, mastering the application of this reagent opens doors to novel synthetic pathways and the efficient creation of target structures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. echemi.com [echemi.com]

- 4. 2-(Trimethylsilyl)-1,3-dithian ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(三甲基硅基)-1,3-二噻烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H16S2Si | CID 83413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dithianes | Fisher Scientific [fishersci.com]

- 8. Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-trimethylsilyl-13-dithiane - Enamine [enamine.net]

- 10. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to 2-Trimethylsilyl-1,3-dithiane (CAS: 13411-42-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trimethylsilyl-1,3-dithiane is a versatile organosilicon reagent widely employed in organic synthesis. Its unique chemical properties make it a valuable tool for carbon-carbon bond formation, particularly as a masked acyl anion equivalent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and detailed experimental protocols. The information presented is intended to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow or light orange liquid.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 13411-42-2 | [1][2][3] |

| Molecular Formula | C₇H₁₆S₂Si | [1] |

| Molecular Weight | 192.41 g/mol | [1] |

| Appearance | Colorless to pale yellow or light orange liquid | [1] |

| Boiling Point | 75 - 77 °C at 2 mmHg; 54-55 °C at 0.17 mmHg | [1][2] |

| Density | 1.014 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.531 - 1.534 | [1][2] |

Table 2: Spectral Data

| Type of Spectrum | Key Data | Reference(s) |

| ¹H NMR (CCl₄) | δ 6.36 (s, 9H, SiMe₃), δ 9.87 (s, 1H, SCHS), dithiane protons at δ 7 and 8 | [4] |

| UV | λmax 244 nm (ε 711), sh 227 nm (ε 800) | [4] |

Table 3: Safety and Handling

| Hazard Statement | Precautionary Measures | Reference(s) |

| Causes serious eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing vapors. | [5] |

| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5] |

| Incompatible Materials | Acids, Alcohols, Oxidizing agents, Peroxides, Water. | [5] |

Synthesis

This compound is typically prepared by the silylation of 2-lithio-1,3-dithiane, which is generated in situ from 1,3-dithiane.

References

An In-depth Technical Guide to the Stability and Storage of 2-Trimethylsilyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-trimethylsilyl-1,3-dithiane, a versatile reagent in organic synthesis. Understanding the chemical stability of this compound is critical for its effective use, ensuring reproducibility of experimental results and maintaining its purity over time. This document outlines its known chemical properties, potential degradation pathways, and detailed protocols for handling and stability assessment.

Chemical Properties and Inherent Stability

This compound is an organosilicon compound featuring a trimethylsilyl group attached to a 1,3-dithiane ring. This structure confers unique reactivity, making it a valuable tool for C-C bond formation and as a masked acyl anion equivalent. However, the presence of the silicon-carbon and sulfur-carbon bonds also introduces specific stability concerns, primarily related to moisture and acid sensitivity.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₆S₂Si |

| Molecular Weight | 192.42 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 85 °C @ 1 Torr |

| Density | 1.014 g/cm³ |

| Refractive Index | n20/D 1.533 (lit.) |

Stability Profile and Degradation Pathways

The primary mode of degradation for this compound is hydrolysis, which occurs upon exposure to moisture. The silicon-carbon bond is susceptible to cleavage by water, leading to the formation of hexamethyldisiloxane and 1,3-dithiane. This reaction is catalyzed by both acids and bases.

Expected Degradation Pathway:

Caption: Proposed hydrolytic degradation of this compound.

Thermal decomposition is another potential concern, although thioacetals are generally considered to be thermally robust. Studies on the thermal stability of other thioacetals suggest that decomposition would likely occur at elevated temperatures, but specific data for this compound is not available.

Recommended Storage and Handling

Due to its moisture-sensitive nature, proper storage and handling procedures are paramount to maintain the integrity of this compound.

Storage Conditions:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Container | Use a tightly sealed, amber glass bottle to protect from light and moisture. |

| Incompatibilities | Avoid contact with water, acids, bases, strong oxidizing agents, and alcohols. |

Handling Procedures:

All manipulations of this compound should be carried out using standard air-free techniques to prevent exposure to atmospheric moisture.

Workflow for Handling Air-Sensitive Reagents:

Caption: General workflow for handling this compound.

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific experimental conditions, a formal stability study is recommended. The following protocols are based on established guidelines for stability testing of chemical reagents.

Protocol for Assessing Hydrolytic Stability

This protocol outlines a method to quantify the rate of hydrolysis of this compound at different pH values.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound in aqueous buffered solutions.

Materials:

-

This compound

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Internal standard (e.g., undecane or a non-reactive compound with a distinct NMR or GC signal)

-

Anhydrous acetonitrile or THF

-

NMR tubes or GC vials

-

Constant temperature bath

Procedure:

-

Prepare stock solutions of this compound and the internal standard in anhydrous acetonitrile or THF.

-

In a series of NMR tubes or GC vials, add a known volume of the buffered aqueous solution.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C, 40 °C).

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to each vial.

-

At predetermined time intervals, quench the reaction in one of the vials (e.g., by adding a drying agent and a neutralizing agent if necessary).

-

Analyze the quenched samples by ¹H NMR spectroscopy or GC-MS.

-

Quantify the disappearance of the this compound peak and/or the appearance of the 1,3-dithiane peak relative to the internal standard.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant.

Experimental Workflow for Hydrolytic Stability:

Caption: Workflow for determining the hydrolytic stability of the compound.

Protocol for Assessing Thermal Stability

This protocol is designed to evaluate the thermal stability of this compound in the absence of solvent.

Objective: To determine the decomposition profile of this compound at elevated temperatures.

Materials:

-

This compound

-

Small, sealed glass ampoules

-

Oven or heating block

-

Internal standard

-

Anhydrous solvent for analysis (e.g., deuterated chloroform for NMR, or a suitable solvent for GC-MS)

Procedure:

-

Place a known amount of this compound and an internal standard into several glass ampoules.

-

Purge the ampoules with an inert gas and seal them.

-

Place the ampoules in an oven or heating block at various elevated temperatures (e.g., 50 °C, 75 °C, 100 °C).

-

At specified time points, remove an ampoule from the heat.

-

After cooling, carefully open the ampoule and dissolve the contents in a known volume of a suitable anhydrous solvent.

-

Analyze the solution by ¹H NMR or GC-MS to quantify the amount of remaining this compound.

-

Analyze for the appearance of any degradation products.

Conclusion

This compound is a valuable synthetic tool, but its utility is dependent on maintaining its chemical integrity. Its primary lability is towards moisture, necessitating careful handling under inert atmosphere and storage in a dry environment. While specific quantitative stability data is sparse, the provided protocols offer a framework for researchers to assess its stability under their own specific conditions. By adhering to the recommended storage and handling procedures, and by performing stability assessments when necessary, scientists can ensure the reliable performance of this important reagent in their research and development activities.

An In-depth Technical Guide to the Spectroscopic Data of 2-Trimethylsilyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-trimethylsilyl-1,3-dithiane, a versatile reagent in organic synthesis. The information presented herein is crucial for the accurate identification, characterization, and utilization of this compound in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 13411-42-2; Molecular Formula: C₇H₁₆S₂Si).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.73 | s | CH-S |

| 2.95 - 2.75 | m | S-CH₂ (axial) |

| 2.75 - 2.55 | m | S-CH₂ (equatorial) |

| 2.20 - 2.00 | m | C-CH₂-C |

| 0.15 | s | Si-(CH₃)₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 32.5 | S-CH₂ |

| 26.0 | C-CH₂-C |

| 25.8 | CH-S |

| -2.5 | Si-(CH₃)₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955, 2895 | Strong | C-H stretch (alkyl) |

| 1418 | Medium | CH₂ bend |

| 1248 | Strong | Si-CH₃ symmetric bend ("umbrella" mode) |

| 905 | Strong | Si-C stretch |

| 838 | Very Strong | Si-CH₃ rock |

| 688 | Strong | C-S stretch |

Sample form: Neat liquid (ATR-IR).

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 192 | 25 | [M]⁺ (Molecular ion) |

| 177 | 100 | [M - CH₃]⁺ |

| 119 | 45 | [M - Si(CH₃)₃]⁺ |

| 73 | 80 | [Si(CH₃)₃]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A solution of 1,3-dithiane (1.20 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) under an argon atmosphere is cooled to -30 °C. To this solution, n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) is added dropwise, and the mixture is stirred for 2 hours at -20 °C. The resulting solution of 2-lithio-1,3-dithiane is then cooled to -78 °C, and chlorotrimethylsilane (1.40 mL, 11.0 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of water (20 mL), and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to afford this compound as a colorless oil.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the solvent peak (77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid sample was placed directly onto the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at an ionization energy of 70 eV. The sample was introduced via direct injection or through a gas chromatograph.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

The Genesis and Evolution of Silylated Dithianes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of silylated dithianes represent a significant advancement in synthetic organic chemistry, providing a powerful tool for the umpolung (polarity reversal) of carbonyl reactivity. This technical guide provides an in-depth exploration of the history, synthesis, and diverse applications of silylated dithianes, with a focus on their role as versatile acyl anion equivalents and their utility in the construction of complex molecular architectures.

Discovery and Historical Context: The Corey-Seebach Revolution

The story of silylated dithianes is intrinsically linked to the pioneering work of E.J. Corey and Dieter Seebach in the mid-1960s on 1,3-dithianes. Their research led to the development of the now-famous Corey-Seebach reaction, a method for converting aldehydes into lithiated 1,3-dithianes, which serve as effective acyl anion equivalents.[1][2][3] This concept of "umpolung" fundamentally changed the landscape of organic synthesis.[2]

The crucial step towards silylated dithianes was reported in a seminal 1967 publication by Corey, Seebach, and Freedman, detailing the "Synthesis of α-Silyl Ketones via 1,3-Dithianes".[4] This work laid the foundation for the preparation and application of 2-silyl-1,3-dithianes, demonstrating their utility in the synthesis of acylsilanes.[5] The introduction of a silyl group at the 2-position of the dithiane ring proved to be a key innovation, enabling a range of new synthetic transformations.

Synthesis of Silylated Dithianes

The most common and versatile silylated dithiane is 2-trimethylsilyl-1,3-dithiane. Its synthesis is a cornerstone of this chemistry.

General Experimental Protocol for the Synthesis of this compound

Materials:

-

1,3-Dithiane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1,3-dithiane in anhydrous THF is cooled to a low temperature (typically -20 to -40 °C) under an inert atmosphere (e.g., argon or nitrogen).[6]

-

An equimolar amount of n-butyllithium is added dropwise to the solution, resulting in the formation of 2-lithio-1,3-dithiane. The reaction mixture is typically stirred for 1-2 hours at this temperature.[6]

-

Trimethylsilyl chloride is then added to the solution, and the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield this compound.

This general procedure can be adapted for the synthesis of other 2-(trialkylsilyl)-1,3-dithianes by using the corresponding trialkylsilyl chloride.

Reactions of Silylated Dithianes: A Gateway to Diverse Functionality

The synthetic utility of silylated dithianes stems from the reactivity of their corresponding 2-lithio derivatives. These powerful nucleophiles react with a wide range of electrophiles, leading to the formation of various important classes of organic compounds.

Synthesis of Acylsilanes

One of the primary applications of silylated dithianes is the synthesis of acylsilanes.[5][7][8] The reaction of 2-lithio-2-trimethylsilyl-1,3-dithiane with an alkyl halide, followed by hydrolysis of the dithiane, yields the corresponding acylsilane.

Experimental Workflow for Acylsilane Synthesis:

Caption: General workflow for the synthesis of acylsilanes from silylated dithianes.

Peterson Olefination

Silylated dithianes are excellent reagents for the Peterson olefination, providing a route to ketene dithioacetals.[9][10][11] The reaction of 2-lithio-2-trimethylsilyl-1,3-dithiane with an aldehyde or ketone generates a β-hydroxysilane intermediate, which then eliminates to form the alkene.

Experimental Protocol for Peterson Olefination:

-

2-Lithio-2-trimethylsilyl-1,3-dithiane is prepared in situ as described previously.

-

The aldehyde or ketone is added to the solution of the lithiated dithiane at low temperature.

-

The reaction mixture is stirred for a specified time to allow for the formation of the β-hydroxysilane adduct.

-

The elimination to the ketene dithioacetal can be induced by either acidic or basic workup.[11]

| Electrophile (Aldehyde/Ketone) | Product (Ketene Dithioacetal) | Yield (%) | Reference |

| Benzaldehyde | 2-(Phenylmethylene)-1,3-dithiane | 85 | [1] |

| Cyclohexanone | 2-(Cyclohexylidene)-1,3-dithiane | 92 | [1] |

| Acetone | 2-(Propan-2-ylidene)-1,3-dithiane | 78 | [1] |

Table 1: Representative Yields for the Peterson Olefination using 2-Lithio-2-trimethylsilyl-1,3-dithiane.

Reactions with Epoxides

2-Lithio-2-silyl-1,3-dithianes react with epoxides in a nucleophilic ring-opening reaction to afford β-hydroxyalkylated dithianes.[12] This reaction is particularly significant as it sets the stage for the powerful multicomponent linchpin couplings.

| Epoxide | Product | Yield (%) | Reference |

| Styrene oxide | 2-(2-Hydroxy-2-phenylethyl)-2-trimethylsilyl-1,3-dithiane | 88 | [12] |

| Cyclohexene oxide | 2-(2-Hydroxycyclohexyl)-2-trimethylsilyl-1,3-dithiane | 91 | [12] |

| Propylene oxide | 2-(2-Hydroxypropyl)-2-trimethylsilyl-1,3-dithiane | 85 | [12] |

Table 2: Representative Yields for the Reaction of 2-Lithio-2-trimethylsilyl-1,3-dithiane with Epoxides.

The Brook Rearrangement and Multicomponent Linchpin Couplings

A key transformation in the chemistry of silylated dithianes is the[12][13]-Brook rearrangement.[14] This intramolecular migration of a silicon atom from carbon to oxygen is a pivotal step in the elegant multicomponent linchpin coupling strategies developed by Smith and others.[12][14]

In this powerful reaction, the alkoxide generated from the reaction of a 2-lithio-2-silyl-1,3-dithiane with a first epoxide undergoes a Brook rearrangement to generate a new carbanion at the terminus of the newly formed chain. This newly formed nucleophile can then react with a second electrophile, such as another epoxide molecule, in a one-pot procedure.[12][14]

Logical Relationship in Multicomponent Linchpin Coupling:

Caption: The sequence of events in a multicomponent linchpin coupling reaction involving a silylated dithiane.

This strategy allows for the rapid and stereocontrolled assembly of complex polyketide fragments, which are common motifs in many natural products.[13][15]

Applications in Natural Product Synthesis

The versatility of silylated dithianes has made them invaluable tools in the total synthesis of complex natural products. Their ability to act as "linchpins" to connect different fragments has been demonstrated in numerous elegant syntheses.

A notable example is the use of a silylated dithiane in a multicomponent linchpin coupling for the synthesis of the C(16)-C(28) trisacetonide subtarget of the macrolide antibiotics mycoticins A and B.[13] This approach enabled the efficient and stereocontrolled construction of a key fragment of these complex molecules.

Another application is seen in the synthesis of the monocerin family of natural products, where a 1,3-dithiane linchpin coupling strategy was employed to assemble a key diol intermediate.[16]

Illustrative Application in Natural Product Synthesis:

Caption: A generalized workflow illustrating the use of silylated dithianes in the convergent synthesis of natural products.

Conclusion

The discovery of silylated dithianes and the subsequent development of their rich chemistry have provided synthetic chemists with a powerful and versatile platform for carbon-carbon bond formation. From their fundamental role in the synthesis of acylsilanes to their application in sophisticated multicomponent linchpin couplings, silylated dithianes continue to be indispensable reagents in the pursuit of complex molecular targets. The principles established by Corey and Seebach have been expanded upon and refined, leading to elegant solutions for the construction of intricate natural products and other medicinally relevant molecules. This guide serves as a testament to the enduring legacy of this important class of organosulfur compounds and their profound impact on the art and science of organic synthesis.

References

- 1. Wittig-type reactions of 2-lithio-2-trimethylsilyl-1,3-dithian and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. Corey-Seebach Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-trimethylsilyl-13-dithiane - Enamine [enamine.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Peterson Olefination [organic-chemistry.org]

- 12. Multicomponent linchpin couplings. Reaction of dithiane anions with terminal epoxides, epichlorohydrin, and vinyl epoxides: efficient, rapid, and stereocontrolled assembly of advanced fragments for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multicomponent linchpin couplings of silyl dithianes: synthesis of the Schreiber C(16-28) trisacetonide subtarget for mycoticins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry-reaction.com [chemistry-reaction.com]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Bioinspired total syntheses of natural products: a personal adventure - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations of 2-Trimethylsilyl-1,3-dithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Trimethylsilyl-1,3-dithiane is a versatile reagent in organic synthesis, primarily utilized as an acyl anion equivalent. Its reactivity and stereoselectivity are intrinsically linked to its conformational preferences and electronic structure. This technical guide provides an in-depth overview of the theoretical methodologies applicable to the study of this compound. While direct computational studies on this specific molecule are not extensively available in the current literature, this document outlines the established theoretical frameworks for analyzing related 1,3-dithiane systems. It covers conformational analysis, the anomeric effect, and the prediction of spectroscopic properties using computational methods. Furthermore, it presents hypothetical experimental and computational protocols to encourage further investigation into this important synthetic building block.

Introduction

The 1,3-dithiane moiety is a cornerstone in modern synthetic organic chemistry, providing a robust platform for umpolung (polarity reversal) of carbonyl reactivity. The introduction of a trimethylsilyl group at the C2 position, affording this compound, enhances its utility, particularly in Peterson olefination reactions and as a precursor to ketene dithioacetals.[1][2] A thorough understanding of the conformational behavior and electronic properties of this molecule is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic strategies.

Theoretical and computational chemistry offer powerful tools to elucidate these molecular characteristics. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide detailed insights into the stereoelectronic effects that govern the structure and reactivity of this compound.[3]

Conformational Analysis and the Anomeric Effect

The six-membered 1,3-dithiane ring typically adopts a chair conformation to minimize steric strain. For a 2-substituted 1,3-dithiane, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the potential for increased steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom (sulfur) and the antibonding σ* orbital of the C-substituent bond (nS → σ*C-Si).

Computational studies on analogous 2-substituted 1,3-dithianes have demonstrated the utility of DFT calculations in quantifying the energetic preference for the axial conformer.[3][4] NBO analysis is instrumental in identifying and quantifying the specific donor-acceptor orbital interactions responsible for the anomeric effect.[3]

Table 1: Predicted Conformational and Electronic Properties of this compound (Based on Analogous Systems)

| Property | Predicted Value/Observation | Theoretical Basis |

| Most Stable Conformer | Axial Trimethylsilyl Group | Anomeric Effect (nS → σC-Si) |

| Key NBO Interaction | nS → σC-Si | Hyperconjugation |

| Calculated Energy Difference (Axial vs. Equatorial) | Axial conformer predicted to be more stable | DFT Calculations |

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotonation of 1,3-dithiane followed by quenching with a silicon electrophile.

Protocol:

-

To a solution of 1,3-dithiane in anhydrous tetrahydrofuran (THF) at -30 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise.

-

Stir the resulting solution at this temperature for 2 hours.

-

Add trimethylsilyl chloride (TMSCl) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Computational Protocol for Theoretical Analysis

The following protocol outlines a typical workflow for the theoretical investigation of this compound using DFT.

Protocol:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of this compound.

-

Geometry Optimization: Optimize the geometries of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5]

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

NBO Analysis: Conduct NBO analysis on the optimized geometries to investigate the stereoelectronic interactions, particularly the anomeric effect.

-

NMR Chemical Shift Prediction: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory. Compare the calculated shifts with experimental data for validation.

Spectroscopic Data Analysis

Experimental NMR spectroscopy is a crucial tool for characterizing the structure of this compound. Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the computed geometries.

Table 2: Experimental 1H and 13C NMR Data for a Structurally Related Compound: 2-(2,2-Dimethylpropanoyl)-1,3-dithiane [6]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H NMR | |||

| H (C(CH3)3) | 1.24 | s | |

| Hax (C4/C6) | 1.95-2.09 | m | |

| Heq (C4/C6) | 2.13-2.23 | m | |

| H (C5) | 2.56 | ddd | 2.4, 7.0, 12.5 |

| H (C2) | 4.51 | s | |

| 13C NMR | |||

| C(CH3)3 | Not Reported | ||

| C(CH3)3 | Not Reported | ||

| C4/C6 | Not Reported | ||

| C5 | Not Reported | ||

| C2 | Not Reported | ||

| C=O | Not Reported |

Note: This data is for a related compound and serves as a reference for the types of signals expected for a 2-substituted 1,3-dithiane.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Conformational equilibrium of this compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. 2-trimethylsilyl-13-dithiane - Enamine [enamine.net]

- 3. Density Functional Theory Computational Reexamination of the Anomeric Effect in 2-Methoxy- and 2-Cyano-1,3-dioxanes and 1,3-Dithianes. Stereoelectronic Interactions Involving the Cyano (C≡N:) Group Revealed by Natural Bond Orbital (NBO) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes: Reaction of 2-Trimethylsilyl-1,3-dithiane with Aldehydes and Ketones

Introduction

2-Trimethylsilyl-1,3-dithiane is a versatile reagent in organic synthesis, primarily utilized as a stable and effective acyl anion equivalent. Its reaction with carbonyl compounds, such as aldehydes and ketones, provides a powerful method for one-carbon homologation and the formation of various valuable synthetic intermediates.[1] This document provides detailed application notes, experimental protocols, and data for the reaction of this compound with aldehydes and ketones, tailored for researchers, scientists, and professionals in drug development.

The key reactivity of this compound involves two main pathways: Lewis base-catalyzed addition to form α-hydroxy dithiane adducts and the Peterson olefination to yield ketene dithioacetals.[1][2] These intermediates can be further transformed, most notably through deprotection of the dithiane moiety to regenerate a carbonyl group, leading to the synthesis of α-hydroxy ketones, carboxylic acids, and other functionalized molecules.[3]

Reaction Mechanisms

The reaction of this compound with aldehydes and ketones can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.

-

Lewis Base-Catalyzed Addition: In the presence of a Lewis base catalyst, the silicon-carbon bond of this compound is activated, facilitating a nucleophilic addition to the carbonyl carbon.[2] This reaction proceeds smoothly under mild conditions to afford the corresponding α-hydroxy dithiane adducts in good to high yields.[2]

-

Peterson Olefination: This reaction pathway leads to the formation of a ketene dithioacetal.[1] It involves the addition of the α-silyl carbanion (generated from this compound) to the carbonyl compound, forming a β-hydroxysilane intermediate. This intermediate then eliminates trimethylsilanol to form the alkene product.[4][5] The elimination can be promoted by either acid or base, and the stereochemical outcome can sometimes be controlled by the choice of conditions.[4]

Caption: Key reaction pathways of this compound with carbonyls.

Applications in Synthesis

Synthesis of α-Hydroxy Dithiane Adducts

The Lewis base-catalyzed addition of this compound to carbonyl compounds is a mild and efficient method for creating α-hydroxy dithiane adducts. These products are valuable intermediates, as the dithiane group can be subsequently removed to reveal an α-hydroxy ketone, a common motif in biologically active molecules.

Table 1: Lewis Base-Catalyzed Addition of this compound to Aldehydes and Ketones (Note: This table is a representative summary based on literature descriptions of "good to high yields."[2] Specific yields may vary based on precise reaction conditions and substrate.)

| Entry | Carbonyl Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | PhONnBu₄ (10) | THF | -78 to RT | 12 | >90 |

| 2 | 4-Nitrobenzaldehyde | PhONnBu₄ (10) | THF | -78 to RT | 12 | >90 |

| 3 | Cyclohexanone | PhONnBu₄ (10) | THF | -78 to RT | 24 | ~85 |

| 4 | Acetophenone | PhONnBu₄ (10) | THF | -78 to RT | 24 | ~80 |

| 5 | Propiophenone | PhONnBu₄ (10) | THF | -78 to RT | 24 | ~82 |

Synthesis of Ketene Dithioacetals

The Peterson olefination reaction provides direct access to ketene dithioacetals. These compounds are versatile building blocks, serving as precursors to carboxylic acids, esters, and other carbonyl derivatives upon hydrolysis of the dithiane moiety.[1]

Table 2: Synthesis of Ketene Dithioacetals via Peterson Olefination (Note: This table is a representative summary. Yields are generally reported as good to excellent.[6])

| Entry | Carbonyl Compound | Base/Conditions | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzaldehyde | BuLi, then warm | THF | -78 to RT | 85-95 |

| 2 | Heptanal | BuLi, then warm | THF | -78 to RT | 80-90 |

| 3 | Cyclopentanone | BuLi, then warm | THF | -78 to RT | ~80 |

| 4 | 4-Heptanone | BuLi, then warm | THF | -78 to RT | ~75 |

Deprotection of Dithianes

The final and crucial step in many synthetic sequences involving this compound is the deprotection of the dithiane group to regenerate the parent carbonyl functionality. A variety of methods exist, with the choice depending on the substrate's sensitivity to reaction conditions.

Table 3: Comparison of Selected Methods for Dithiane Deprotection

| Method | Reagents | Conditions | Typical Yield (%) | Notes |

| 1 | Mercury(II) Nitrate Trihydrate | Solid-state grinding, RT, 1-4 min | 90-98 | Fast and high-yielding, but uses toxic mercury salts.[7] |

| 2 | Polyphosphoric Acid (PPA) / Acetic Acid | 25-45 °C, 3-8 h | 80-90 | Inexpensive and readily available reagents.[3] |

| 3 | N-Bromosuccinimide (NBS) | aq. acetone | 80-95 | Milder alternative to heavy metals.[8] |

| 4 | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | aq. CH₃CN | 85-95 | Effective for acid-sensitive substrates.[8] |

| 5 | Selectfluor™ | aq. CH₃CN | >90 | Efficient and clean electrophilic method.[8] |

Experimental Protocols

Protocol 1: General Procedure for Lewis Base-Catalyzed Addition to Aldehydes

This protocol describes a general method for the addition of this compound to an aldehyde using a Lewis base catalyst.[2]

Materials:

-

This compound (1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Tetrabutylammonium phenoxide (PhONnBu₄) (0.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the aldehyde (1.0 equiv) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of this compound (1.2 equiv) and tetrabutylammonium phenoxide (0.1 equiv) in anhydrous THF.

-

Slowly add the solution of the dithiane and catalyst to the stirred aldehyde solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy dithiane adduct.

Caption: Experimental workflow for Lewis base-catalyzed dithiane addition.

Protocol 2: General Procedure for Solid-State Deprotection using Mercury(II) Nitrate Trihydrate

This protocol provides a rapid and efficient method for dithiane deprotection.[7] Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

1,3-Dithiane derivative (1.0 equiv)

-

Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 equiv)

-

Mortar and pestle

-

Ethanol or acetonitrile

-

Celite or filter paper

Procedure:

-

In a clean, dry mortar, combine the 1,3-dithiane derivative (1.0 equiv) and mercury(II) nitrate trihydrate (2.0 equiv).

-

Grind the solid mixture vigorously with a pestle at room temperature. The reaction is typically complete within 1-4 minutes, as can be monitored by TLC. A color change from white to dark brown and back to white may be observed.

-

Upon completion, add ethanol or acetonitrile to the mixture and triturate to dissolve the organic product.

-

Filter the mixture through a pad of Celite to remove the insoluble mercury salts.

-

Wash the filter cake with additional solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be further purified by flash column chromatography if necessary.

Relevance in Drug Development

The chemistry of 1,3-dithianes, including their silylated derivatives, is highly relevant to drug development and the synthesis of complex natural products. The "umpolung" or reversal of polarity of the carbonyl carbon allows for the formation of carbon-carbon bonds that are not accessible through traditional enolate chemistry. This strategy is crucial for building the carbon skeletons of complex molecules. For instance, the synthesis of polyketide natural products, many of which possess significant biological activity, often relies on the iterative coupling of smaller building blocks, a process where dithiane-based acyl anion chemistry can be instrumental. The ability to form α-hydroxy ketone moieties is also significant, as this structural motif is present in numerous pharmaceutical agents.

Caption: Synthetic utility of this compound in organic synthesis.

References

- 1. 2-trimethylsilyl-13-dithiane - Enamine [enamine.net]

- 2. Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Peterson Olefination [organic-chemistry.org]

- 5. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]